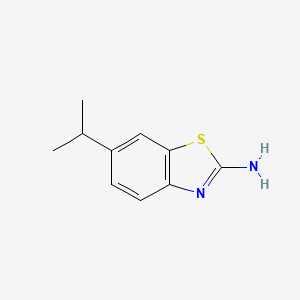

6-Isopropyl-benzothiazol-2-ylamine

Description

Overview of Benzothiazole (B30560) Scaffolds in Organic Chemistry and Medicinal Chemistry Research

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the fields of organic and medicinal chemistry. tandfonline.comnih.govbenthamscience.com This structural motif is present in a multitude of natural and synthetic compounds, exhibiting a broad spectrum of biological activities. benthamscience.comresearchgate.netbibliomed.org The versatility of the benzothiazole nucleus makes it a privileged structure in drug discovery, with derivatives demonstrating potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents, among others. nih.govhep.com.cnjchemrev.com

The inherent aromaticity of the benzothiazole system contributes to its relative stability, while the presence of nitrogen and sulfur heteroatoms provides reactive sites for functionalization. bibliomed.org This allows for the synthesis of a vast library of derivatives with diverse physicochemical properties and biological targets. jchemrev.comjchemrev.com The significance of the benzothiazole core is underscored by its presence in several clinically approved drugs, validating its importance as a pharmacophore. nih.govnih.gov

Significance of Structural Modifications within the Benzothiazole Nucleus for Research Exploration

The biological activity of benzothiazole derivatives can be significantly modulated by structural modifications to the core nucleus. jchemrev.comnih.gov Alterations at various positions of the benzothiazole ring system can influence the compound's potency, selectivity, and pharmacokinetic profile. benthamscience.comnih.gov Research has shown that substitutions at the C-2 and C-6 positions are particularly crucial in dictating the pharmacological effects of these compounds. benthamscience.com

For instance, the introduction of different substituents can enhance a molecule's ability to interact with specific biological targets, leading to improved therapeutic efficacy. jchemrev.com Electron-withdrawing or electron-donating groups, as well as the incorporation of various heterocyclic or aromatic moieties, can drastically alter the electronic and steric properties of the molecule, thereby influencing its biological activity. jchemrev.comnih.gov The exploration of these structural modifications is a key strategy in the rational design of new and more effective benzothiazole-based therapeutic agents. nih.govresearchgate.net

Rationale for Investigating 6-Isopropyl-benzothiazol-2-ylamine as a Specific Derivative

The specific investigation of this compound is driven by the principles of structure-activity relationship (SAR) studies. The isopropyl group at the 6-position is a lipophilic moiety that can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets within biological targets. Its size and shape can also impart a degree of steric influence that may be critical for selective binding.

The 2-amino group is a key functional handle that can participate in hydrogen bonding interactions, which are often vital for receptor binding. scholarsresearchlibrary.com This group also serves as a convenient point for further synthetic elaboration, allowing for the creation of a diverse range of derivatives with potentially enhanced biological activities. nih.govnih.gov The combination of the 6-isopropyl and 2-amino substituents on the benzothiazole scaffold presents a unique chemical entity with a specific profile of properties that warrants detailed investigation for its potential applications in various research areas. oakwoodchemical.comnih.gov

Historical Context and Evolution of Benzothiazol-2-ylamine Research

The study of benzothiazole derivatives dates back to the late 19th century, with the initial synthesis of the parent compound. pharmascholars.com However, it was in the mid-20th century that the biological potential of 2-aminobenzothiazole (B30445) derivatives began to be systematically explored, initially as central muscle relaxants. scholarsresearchlibrary.com A significant milestone in this field was the discovery that certain derivatives could interfere with glutamate (B1630785) neurotransmission, opening up new avenues for research into their neuroprotective properties. tandfonline.comscholarsresearchlibrary.com

Over the decades, research has expanded to encompass a wide array of pharmacological activities. nih.govresearchgate.net Early studies often focused on the synthesis and basic characterization of new compounds. scholarsresearchlibrary.com With advancements in analytical techniques and a deeper understanding of molecular biology, research has evolved to include detailed mechanistic studies, computational modeling, and the development of highly specific and potent derivatives for a range of therapeutic targets. nih.govresearchgate.net This historical progression highlights the enduring importance of the benzothiazol-2-ylamine scaffold in the ongoing quest for novel chemical entities with valuable biological properties.

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQDAIVDZXQKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344995 | |

| Record name | 6-Isopropyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32895-14-0 | |

| Record name | 6-Isopropyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The infrared spectrum of 6-Isopropyl-benzothiazol-2-ylamine is expected to show characteristic absorption bands corresponding to the vibrations of its specific structural components.

Key functional groups and their expected vibrational frequencies include the amino (-NH2) group, the aromatic benzothiazole (B30560) core, and the isopropyl substituent. The N-H stretching vibrations of the primary amine are typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹. For related 2-aminobenzothiazole (B30445) derivatives, these N-H stretching bands have been noted. researchgate.netacs.org

The C=N stretching vibration within the thiazole (B1198619) ring is a key indicator of the heterocyclic structure and is expected to appear in the 1530-1650 cm⁻¹ region. nih.govresearchgate.net Aromatic C-H stretching vibrations from the benzene (B151609) ring typically appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ range. researchgate.net The out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers. The presence of the isopropyl group will contribute signals corresponding to aliphatic C-H stretching just below 3000 cm⁻¹. Finally, the C-S stretching vibration, characteristic of the thiazole ring, is generally found at lower frequencies, often in the 600-800 cm⁻¹ range. researchgate.net

Table 1: Expected FTIR Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | researchgate.netacs.org |

| Aromatic Ring | C-H Stretch | > 3000 | nih.gov |

| Isopropyl Group | C-H Stretch (aliphatic) | 2850 - 2970 | nih.gov |

| Thiazole Ring | C=N Stretch | 1530 - 1650 | nih.govresearchgate.net |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | researchgate.net |

| Thiazole Ring | C-S Stretch | 600 - 800 | researchgate.net |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint. For a similar compound, 6-bromo-benzothiazol-2-ylamine, a Raman spectrum has been recorded, suggesting that this technique is applicable to this class of molecules. nih.gov

The key Raman signals would include the aromatic ring breathing modes, which are often strong and characteristic. The symmetric vibrations of the C-S bond in the thiazole ring and the vibrations associated with the isopropyl group would also be prominent. While intense IR bands are associated with polar bonds like N-H and C=N, these may show weaker signals in the Raman spectrum. Conversely, the C-C and C-S bonds of the core structure are expected to produce strong Raman scattering signals, providing definitive identification of the molecular backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic compounds. By mapping the magnetic environments of ¹H and ¹³C nuclei, a complete picture of the molecular skeleton and connectivity can be assembled.

Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H-NMR spectrum can be divided into three main regions: the aromatic region, the aliphatic region (isopropyl group), and the amine proton signal.

Aromatic Protons: The benzothiazole ring system contains three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the electron-donating isopropyl group. The proton at the C7 position is expected to be a doublet, the proton at C5 a doublet of doublets, and the proton at C4 a doublet. These signals would likely appear in the range of δ 7.0-8.0 ppm, which is characteristic for substituted benzothiazoles. nih.govuq.edu.au

Isopropyl Protons: The isopropyl group gives rise to two distinct signals. The single methine proton (-CH) will appear as a septet (a multiplet of seven lines) due to coupling with the six equivalent methyl protons. The six methyl protons (-CH₃) will appear as a doublet due to coupling with the single methine proton. The methine proton is expected around δ 2.8-3.2 ppm, while the methyl protons would be found further upfield, typically around δ 1.2-1.4 ppm.

Amine Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but for related compounds, it has been observed in various regions, sometimes exchanging with D₂O. uq.edu.au

Table 2: Expected ¹H-NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (3H, C4-H, C5-H, C7-H) | 7.0 - 8.0 | d, dd, d |

| Amine (2H, -NH₂) | Variable (broad singlet) | s (broad) |

| Isopropyl Methine (1H, -CH) | 2.8 - 3.2 | septet |

| Isopropyl Methyl (6H, -CH₃) | 1.2 - 1.4 | d |

Carbon-13 NMR (¹³C-NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. Studies on substituted 2-aminobenzothiazoles provide a solid basis for predicting the chemical shifts. tandfonline.comresearchgate.net

Benzothiazole Carbons: The spectrum will show seven signals for the carbons of the benzothiazole core. The C2 carbon, bonded to two nitrogen atoms and a sulfur atom, is highly deshielded and expected to appear far downfield, typically in the range of δ 165-170 ppm. tandfonline.com The other aromatic carbons (C4, C5, C6, C7, C3a, C7a) will resonate in the typical aromatic region of δ 115-155 ppm. The C6 carbon, bearing the isopropyl group, will be shifted accordingly.

Isopropyl Carbons: The isopropyl group will show two signals. The methine carbon (-CH) is expected around δ 30-35 ppm, and the two equivalent methyl carbons (-CH₃) will appear at a higher field, around δ 20-25 ppm.

Table 3: Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C2 (Thiazole) | 165 - 170 | tandfonline.com |

| Aromatic (C3a, C4, C5, C6, C7, C7a) | 115 - 155 | tandfonline.comresearchgate.net |

| Isopropyl Methine (-CH) | 30 - 35 | General Range |

| Isopropyl Methyl (-CH₃) | 20 - 25 | General Range |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. Key expected correlations (cross-peaks) would be observed between the isopropyl methine proton and the isopropyl methyl protons. Additionally, correlations between adjacent aromatic protons on the benzene ring (e.g., C4-H with C5-H, and C5-H with C7-H) would confirm their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. An HSQC spectrum would show a cross-peak connecting the signal of each proton to the signal of the carbon it is bonded to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the isopropyl proton signals to their respective aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular structure. For instance, HMBC would show a correlation from the isopropyl methine proton to the C6 carbon of the aromatic ring, confirming the position of the isopropyl substituent. It would also show correlations from the aromatic protons to various carbons within the benzothiazole core, helping to assign the quaternary (non-protonated) carbon signals, such as C2, C3a, C6, and C7a.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule through controlled fragmentation. For this compound, both low-resolution and high-resolution techniques are vital for its characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like 2-aminobenzothiazole derivatives. In ESI-MS analysis of this compound, the molecule is expected to readily protonate at the basic amino group or the thiazole nitrogen atom. This results in the formation of a prominent pseudomolecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, which allows for the unambiguous determination of a compound's elemental composition. This technique is crucial for differentiating between compounds with the same nominal mass but different chemical formulas.

For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₂N₂S. The theoretical exact mass of the protonated molecule [C₁₀H₁₃N₂S]⁺ can be calculated with high precision. By comparing this theoretical value with the experimentally measured m/z value, the elemental composition can be confirmed, providing a high degree of confidence in the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Formula | Species | Theoretical Exact Mass (Da) |

| C₁₀H₁₂N₂S | [M] | 192.07214 |

| C₁₀H₁₃N₂S | [M+H]⁺ | 193.07996 |

This table was generated based on theoretical calculations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound has not been reported in the surveyed literature, studies on closely related benzothiazole derivatives provide insight into the expected structural features. For instance, the crystal structure of 2-Isopropyl-2-(6-methoxy-1,3-benzothiazol-2-yl)-5,5-dimethyl-1,3-thiazolidin-4-one, which also contains an isopropyl-substituted benzothiazole moiety, has been determined. researchgate.net In another study, N-(benzothiazol-2-yl)ethanesulphonamide was characterized by X-ray crystallography, revealing key structural details. researchgate.net Typically, benzothiazole derivatives crystallize in common crystal systems like monoclinic or orthorhombic. nih.gov The analysis of this compound would likely reveal a planar benzothiazole ring system and specific orientations of the isopropyl group and the exocyclic amino group, which can participate in intermolecular hydrogen bonding.

Table 2: Illustrative Crystallographic Data for a Related Benzothiazole Derivative

| Parameter | Example Value (from a related compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| V (ų) | 1978.5 |

| Z | 4 |

Note: This data is for an illustrative, related compound and does not represent this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The benzothiazole core is a chromophore that gives rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* electronic transitions. Studies on other 2-aminobenzothiazole derivatives have shown characteristic absorption peaks. researchgate.net For example, a UV spectrum of a related derivative displayed two main absorption peaks: one at a higher wavelength (around 340 nm) attributed to the n → π* transition involving the lone pair electrons on the nitrogen and sulfur atoms, and a more intense peak at a lower wavelength (around 221 nm) corresponding to π → π* transitions within the aromatic benzothiazole system. researchgate.net The exact position and intensity of these bands (λmax) for this compound would be influenced by the solvent polarity and the electronic effects of the isopropyl substituent.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (λmax, nm) | Chromophore |

| π → π | 220 - 280 | Benzothiazole aromatic system |

| n → π | 300 - 350 | Heteroatoms (N, S) |

This table is based on data from related benzothiazole compounds and represents expected values. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 6 Isopropyl Benzothiazol 2 Ylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed understanding of the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, are used to model and predict a wide range of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are used to investigate the electronic properties of molecules, providing insights into their geometry and reactivity. researchgate.netscirp.org The application of DFT to 6-Isopropyl-benzothiazol-2-ylamine would enable a detailed exploration of its structural and electronic features.

Table 1: Hypothetical Optimized Geometric Parameters of this compound This table presents hypothetical data to illustrate the type of information obtained from molecular geometry optimization.

| Parameter | Bond/Angle | Value |

| Bond Length | C-S (thiazole ring) | 1.75 Å |

| C-N (thiazole ring) | 1.38 Å | |

| C=N (thiazole ring) | 1.31 Å | |

| C-C (benzene ring) | 1.40 Å (average) | |

| C-C (isopropyl) | 1.54 Å | |

| Bond Angle | C-S-C (thiazole ring) | 89.5° |

| C-N-C (thiazole ring) | 110.2° | |

| C-C-C (isopropyl) | 112.0° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. researchgate.netscirp.orgnih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich benzothiazole (B30560) ring system, while the LUMO would be distributed over the same framework.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound This table presents hypothetical data to illustrate the type of information obtained from HOMO-LUMO analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 eV |

| LUMO | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons. libretexts.orgwikipedia.org This analysis helps to identify the electrophilic and nucleophilic sites within a molecule. researchgate.netresearchgate.net In this compound, the nitrogen and sulfur atoms of the thiazole (B1198619) ring are expected to carry negative charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the carbon atoms attached to the electronegative atoms are likely to have positive charges.

Table 3: Hypothetical Mulliken Atomic Charges of this compound This table presents hypothetical data to illustrate the type of information obtained from Mulliken atomic charge analysis.

| Atom | Charge (e) |

| N (amine) | -0.85 |

| N (thiazole) | -0.65 |

| S (thiazole) | -0.15 |

| C (attached to N/S) | +0.45 |

| H (amine) | +0.35 |

Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule. The theoretical spectra can be compared with experimental spectra to aid in the identification and characterization of the compound. For this compound, characteristic vibrational modes would include the N-H stretching of the amine group, C=N stretching of the thiazole ring, and various C-H stretching and bending modes of the aromatic and isopropyl groups. researchgate.net

Density Functional Theory (DFT) for Geometric and Electronic Structure Prediction

Molecular Modeling and Dynamics

While quantum chemical calculations provide detailed information about the properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and in different environments.

Molecular dynamics (MD) simulations, in particular, are a powerful tool for investigating the conformational changes and intermolecular interactions of molecules. nih.govnih.gov An MD simulation of this compound could provide insights into its flexibility, its interactions with solvent molecules, and its potential binding modes with biological macromolecules. nih.gov This information is particularly valuable in drug design and materials science, where the dynamic behavior of a molecule can be as important as its static properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.

For the class of 6-substituted 2-aminobenzothiazole (B30445) derivatives, molecular docking studies have been performed to elucidate their binding modes within various enzyme active sites. For instance, studies on related compounds have explored their potential as anticonvulsant agents by docking them into the gamma-aminobutyric acid (GABA) receptor. scholarsresearchlibrary.com These simulations have shown that the benzothiazole nucleus and its substituents can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues within the receptor's binding pocket. scholarsresearchlibrary.com

While specific docking scores for this compound are not documented in the available literature, it is hypothesized that the isopropyl group at the 6-position would likely occupy a hydrophobic pocket within a target protein. The binding affinity would be influenced by the size and orientation of this group. A hypothetical docking study would aim to quantify this interaction, providing a docking score and visualizing the specific amino acid residues involved.

Hypothetical Docking Interaction Data for this compound This table is a representation of the type of data that would be generated from a molecular docking study and is for illustrative purposes only, as specific data for this compound is not publicly available.

| Target Protein | Putative Binding Site Residues | Predicted Docking Score (kcal/mol) | Predicted Hydrogen Bonds |

| GABA-A Receptor | Phe123, Tyr157, Thr202 | -7.5 | Amine group with Thr202 |

| VEGFR-2 Kinase | Val848, Ala866, Leu1035 | -8.2 | Amine group with Cys919 |

| DNA Gyrase | Asp73, Arg76, Gly77 | -6.9 | Amine group with Asp73 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to assess the conformational flexibility of a ligand and the stability of a ligand-protein complex.

For benzothiazole derivatives, MD simulations have been employed to confirm the stability of binding modes predicted by molecular docking. ugm.ac.id A typical MD simulation would track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. Stable binding is generally indicated by a low and converging RMSD value over the simulation period.

In the case of this compound, an MD simulation would reveal how the isopropyl group influences the compound's conformation and its interaction with the target's binding site over time. It would also help to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Illustrative Molecular Dynamics Simulation Parameters This table illustrates typical parameters for an MD simulation and is not based on actual published data for this compound.

| Simulation Parameter | Value |

| Software | GROMACS / AMBER |

| Force Field | CHARMM36 / GAFF |

| Water Model | TIP3P |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Chemoinformatic Profiling for Compound Analysis

Chemoinformatics involves the use of computational methods to analyze chemical data. Profiling a compound like this compound would involve calculating various molecular descriptors that predict its physicochemical properties and potential biological activities.

These descriptors include parameters such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These properties are crucial for determining a compound's "drug-likeness" and are often assessed against established rules like Lipinski's Rule of Five. While a specific chemoinformatic profile for this compound is not available, we can predict its properties based on its structure.

Predicted Physicochemical Properties of this compound These values are calculated based on the chemical structure and are for informational purposes.

| Property | Predicted Value |

| Molecular Formula | C10H12N2S |

| Molecular Weight | 192.28 g/mol |

| LogP | 2.8 |

| Topological Polar Surface Area (TPSA) | 51.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

QSAR studies have been conducted on various series of benzothiazole derivatives to understand the structural requirements for their anticancer and other therapeutic activities. researchgate.netacs.org These studies have highlighted the importance of descriptors related to hydrophobicity, electronic properties, and steric factors of the substituents on the benzothiazole ring.

Example of a Generic QSAR Equation for Benzothiazole Derivatives This equation is for illustrative purposes to demonstrate the form of a QSAR model and is not a real model for this compound class.

log(1/IC50) = 0.5 * LogP - 0.2 * TPSA + 0.8 * (Steric_Parameter_for_R6) + C

Where R6 represents the substituent at the 6-position.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

ADME properties are crucial for determining the pharmacokinetic profile of a drug candidate, influencing its efficacy and safety. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties.

For benzothiazole derivatives, in silico ADME predictions have been used to assess their potential for oral bioavailability, blood-brain barrier penetration, and metabolic stability. ugm.ac.idnih.gov These predictions are based on the compound's structure and physicochemical properties.

For this compound, we can predict its ADME properties using various online tools and models. These predictions can provide valuable insights into its likely behavior in the body.

Predicted ADME Properties for this compound This table presents predicted ADME properties from computational models and should be interpreted with caution as they are not experimentally verified.

| ADME Property | Predicted Outcome |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| Blood-Brain Barrier Penetration | Likely |

| CYP450 2D6 Inhibition | Unlikely |

| P-glycoprotein Substrate | Likely |

Advanced Research Applications and Future Directions

Role as Key Intermediates in Complex Organic Synthesis

Benzothiazole (B30560) derivatives are widely recognized as crucial intermediates in the synthesis of more complex molecules. The 2-amino group of 6-Isopropyl-benzothiazol-2-ylamine can serve as a nucleophile, allowing for the introduction of various substituents. General synthetic strategies for benzothiazoles often involve the condensation of 2-aminothiophenols with various electrophiles. mdpi.com While this suggests that this compound could be a valuable precursor, specific examples of its use in the synthesis of complex target molecules are not readily found in current research.

Applications in Materials Science Research

The electron-rich nature of the benzothiazole system makes it an attractive scaffold for the development of novel materials with interesting optical and electronic properties.

Development of Dyes and Pigments with Specific Optical Properties

The synthesis of azo dyes containing a benzothiazole moiety is a well-documented area of research. nih.govnih.gov These dyes are typically prepared through the diazotization of a 2-aminobenzothiazole (B30445) derivative followed by coupling with a suitable aromatic compound. The resulting azo compounds often exhibit vibrant colors and have been investigated for various applications. nih.gov A complex azo dye containing a benzothiazole unit has been noted for its use in textiles, food, and cosmetics. ontosight.ai While it is chemically feasible to produce azo dyes from this compound, specific studies detailing the synthesis and optical properties of such dyes are not currently available. The color and properties of these potential dyes would be influenced by the electronic nature of the 6-isopropyl group.

Use in Polymer Chemistry

Amine-functionalized polymers are of significant interest for a variety of applications. google.com The amino group on this compound provides a potential site for incorporation into polymer chains, either as a monomer or as a functional modifier. While methods for producing amine-functional polymers exist, the specific use of this compound in polymer synthesis has not been reported.

Exploration in Photographic Sensitizers

Historically, certain classes of dyes, including those derived from heterocyclic bases like benzimidazole, have been used as spectral sensitizers in photographic emulsions. While related benzothiazole structures have been explored for this purpose, there is no specific information available regarding the use of this compound as a photographic sensitizer.

Potential as Organic Nonlinear Optical (NLO) Materials

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net The development of NLO materials often focuses on creating molecules with a strong charge-transfer character. While heterocyclic compounds, in general, are explored for NLO applications, and a benzothiazole derivative has been disclosed in a patent for its NLO effect, there is no specific research on the NLO properties of this compound. researchgate.net

Bioprobe and Diagnostic Agent Development (Non-Clinical)

Benzothiazole derivatives have been investigated for their potential in biological applications, including the development of probes and imaging agents. qu.edu.iq The fluorescence properties of some benzothiazole-based compounds make them suitable for such uses. nih.gov However, there is a lack of research specifically detailing the development of bioprobes or non-clinical diagnostic agents derived from this compound.

Contribution to Ligand Design for Specific Molecular Targets

The 2-aminobenzothiazole scaffold, a core component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Its derivatives have been a focal point in the design of specific ligands for various therapeutic targets, including protein kinases, enzymes, and receptors. The substitution pattern on the benzothiazole ring system plays a crucial role in modulating the biological activity and selectivity of these compounds.

The isopropyl group at the 6-position, as seen in this compound, is a key lipophilic and bulky substituent that can significantly influence the compound's interaction with molecular targets. Research on related structures has shown that such substitutions can enhance binding affinity and efficacy. For instance, in the development of bactericidal agents against Mycobacterium tuberculosis, replacing an alkyl chain with an isopropyl group on a benzothiazole core resulted in good activity. nih.gov This suggests that the isopropyl moiety can favorably occupy hydrophobic pockets in the active sites of target enzymes, such as the essential signal peptidase LepB. nih.gov

Furthermore, the 2-aminobenzothiazole framework is a cornerstone in the development of potent inhibitors for various protein kinases, which are critical targets in oncology. One prominent example is the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.gov VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. nih.gov The design of novel benzothiazole hybrids as VEGFR-2 inhibitors leverages the core structure's ability to interact with the kinase's active site. nih.gov Computational and in vitro studies have demonstrated that the 2-aminobenzothiazole scaffold can effectively mimic the binding modes of established kinase inhibitors like Sorafenib. nih.gov The strategic placement of substituents on the benzothiazole ring is a critical aspect of this design process, aiming to enhance potency and selectivity. nih.gov

Derivatives of the benzothiazole structure have also been investigated for their potential as antidiabetic agents. mdpi.com Molecular docking studies have shown that these compounds can interact with key amino acid residues, such as proline, lysine, and tyrosine, within the active sites of relevant proteins through hydrogen bonds and various hydrophobic interactions (pi-pi, pi-alkyl). mdpi.com This highlights the versatility of the benzothiazole scaffold in ligand design for diverse molecular targets.

Emerging Research Areas for this compound

While the primary research on benzothiazole derivatives has focused on anticancer and antimicrobial activities, several emerging areas are gaining traction. The unique properties of the 6-isopropyl substitution could be particularly advantageous in these new fields of study.

One of the most promising emerging areas is the development of agents targeting neurodegenerative diseases. The structural features of 2-aminobenzothiazoles make them suitable candidates for interacting with targets within the central nervous system (CNS). rjpbcs.com The lipophilicity imparted by the isopropyl group could potentially enhance the blood-brain barrier permeability, a critical factor for CNS-acting drugs.

The fight against antimicrobial resistance continues to be a major global challenge, creating a pressing need for novel antibacterial and antifungal agents. nih.gov Research has already identified 2-amino benzothiazoles as effective against various pathogens, including drug-resistant strains of bacteria and fungi. nih.govnih.gov Future research could specifically explore the efficacy of this compound and its derivatives against a broader spectrum of multidrug-resistant microbes. The development of compounds that can overcome existing resistance mechanisms is a key objective. nih.gov

Another burgeoning research avenue is the application of benzothiazole derivatives as antiviral agents, particularly against viruses like the hepatitis C virus. nih.gov The design of specific inhibitors for viral enzymes is a critical strategy in antiviral therapy, and the 2-aminobenzothiazole scaffold provides a versatile starting point for developing such molecules. nih.gov

The table below summarizes the investigated biological activities for various substituted benzothiazole compounds, indicating the broad potential of this chemical class.

| Compound Class | Biological Activity | Specific Target/Cell Line | Reference |

| (6-substituted benzothiazol-2-yl)acrylamides | Cytotoxicity | A549, Hela, MCF7, MCF7-ADR cancer cell lines | nih.gov |

| 2-Amino Benzothiazoles | Bactericidal | Mycobacterium tuberculosis (LepB hypomorph) | nih.gov |

| N,2,6-Trisubstituted 1H-benzimidazoles | Antibacterial, Anticancer | MRSA, E. coli, HepG2, MCF7 cancer cell lines | nih.gov |

| Benzothiazole/thiazolidine-2,4-dione hybrids | Anticancer, VEGFR-2 Inhibition | HCT-116, HEPG-2, MCF-7 cancer cell lines | nih.gov |

| 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide | Antimicrobial | S. aureus, B. subtilis, E. coli, P. aeruginosa | nih.gov |

Challenges and Future Research Directions in Benzothiazol-2-ylamine Chemistry

Despite the significant therapeutic potential of benzothiazol-2-ylamine derivatives, several challenges remain in their development. A primary challenge lies in the synthesis of these compounds. While various synthetic routes exist, there is a continuous need for more efficient, cost-effective, and environmentally friendly methods. nih.govadvancechemjournal.com Future research will likely focus on developing novel catalytic systems, such as using cheaper and less toxic metals like nickel instead of palladium, to streamline synthesis and improve yields under milder conditions. nih.gov Achieving regioselectivity in the functionalization of the benzothiazole ring is another significant synthetic hurdle that requires further investigation.

A key future direction in the medicinal chemistry of benzothiazol-2-ylamines is the application of molecular hybridization. This approach involves combining the 2-aminobenzothiazole scaffold with other pharmacologically active moieties to create hybrid molecules with enhanced potency or a dual mode of action. nih.gov This strategy has shown promise in the development of multi-target anticancer agents that can simultaneously inhibit different signaling pathways, potentially overcoming drug resistance. nih.gov

The integration of computational studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, will be crucial in guiding the rational design of new derivatives. nih.gov These in silico tools can help predict the binding affinity of ligands to their targets and assess their drug-like properties, thereby accelerating the discovery process and reducing the reliance on extensive and costly experimental screening. nih.govnih.gov

Furthermore, exploring the structure-activity relationships (SAR) of substituted benzothiazol-2-ylamines remains a vital area of research. A deeper understanding of how different substituents at various positions on the benzothiazole ring influence biological activity will enable the design of more potent and selective compounds. The development of derivatives that are active against a wide range of targets while maintaining a good safety profile is the ultimate goal for future research in this promising field of chemistry.

Q & A

Q. What are the established synthetic routes for 6-Isopropyl-benzothiazol-2-ylamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of para-substituted anilines with potassium thiocyanate and halogenating agents (e.g., bromine or iodate reagents). For example, 6-substituted benzothiazole-2-amines can be synthesized via AlCl₃-catalyzed reactions in toluene under reflux, with careful control of stoichiometry to avoid overhalogenation . Substituting bromine with benzyltrimethylammonium dichloroiodate improves selectivity for iodo-substituted derivatives . Yield optimization requires precise temperature control and inert atmospheres to minimize side reactions (e.g., oxidation of the isopropyl group).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., isopropyl group integration at δ ~1.2–1.4 ppm for CH₃ and δ ~2.8–3.1 ppm for CH).

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₂N₂S requires m/z 193.0805).

- X-ray Diffraction (XRD): SHELX software refines crystal structures to confirm bond angles and planarity of the benzothiazole core, critical for stability studies .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

Methodological Answer: Stability studies should include:

- Thermogravimetric Analysis (TGA): To assess decomposition temperatures.

- Accelerated Degradation Tests: Expose samples to UV light (254 nm) and 75% relative humidity for 14 days, followed by HPLC to quantify degradation products. The isopropyl group may hydrolyze under acidic conditions, requiring storage in amber vials at –20°C in desiccated environments .

Advanced Research Questions

Q. How do electronic and steric effects of the isopropyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- DFT Calculations: Compare HOMO/LUMO energies of this compound with analogs (e.g., 6-phenyl or 6-cyano derivatives) to predict regioselectivity.

- Experimental Validation: Use Pd(PPh₃)₄ catalysts with aryl boronic acids under inert conditions. Steric hindrance from the isopropyl group may reduce coupling efficiency at the 2-amine position, necessitating bulkier ligands (e.g., XPhos) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity). Contradictions may arise from solvent choice (DMSO vs. aqueous buffers) or cell-line variability.

- Dose-Response Curves: Perform parallel assays under identical conditions to isolate structure-activity relationships (SAR) .

Q. How can computational modeling (e.g., molecular docking) predict interactions between this compound and biological targets (e.g., kinases)?

Methodological Answer:

- Target Selection: Prioritize proteins with known benzothiazole-binding pockets (e.g., CDK1/GSK3β kinases) .

- Docking Protocols: Use AutoDock Vina with flexible ligand sampling and AMBER force fields. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.